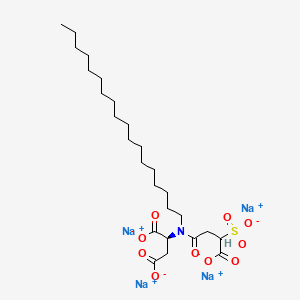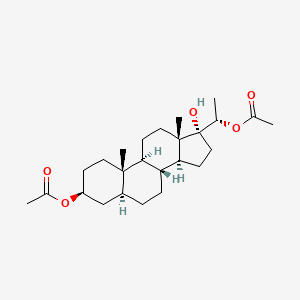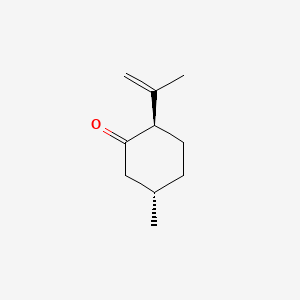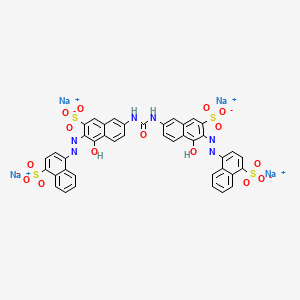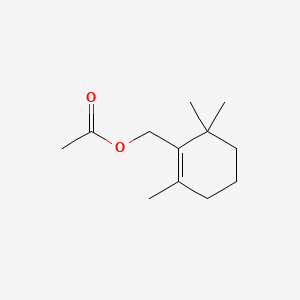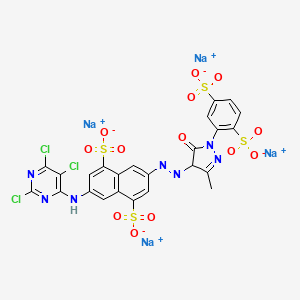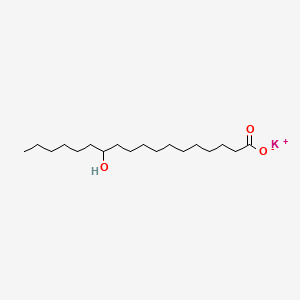
Potassium hydroxystearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydroxystearate is a potassium salt of 12-hydroxystearic acid, a fatty acid derivative. It is commonly used as a surfactant and emulsifying agent in various cosmetic and industrial applications. The compound is known for its ability to reduce surface tension, making it effective in cleansing and emulsifying formulations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium hydroxystearate is typically synthesized through the neutralization of 12-hydroxystearic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the potassium salt and water:
C18H36O3+KOH→C18H35KO3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where 12-hydroxystearic acid is mixed with potassium hydroxide under controlled temperature and pH conditions. The reaction mixture is then purified to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hydroxystearate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form stearic acid derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of stearic acid derivatives.
Substitution: Formation of substituted stearates.
Wissenschaftliche Forschungsanwendungen
Potassium hydroxystearate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the production of cosmetics, lubricants, and detergents
Wirkmechanismus
The primary mechanism of action of potassium hydroxystearate is its ability to reduce surface tension. This property allows it to act as a surfactant, facilitating the mixing of hydrophobic and hydrophilic substances. The compound interacts with molecular targets such as lipid bilayers, enhancing the solubility and dispersion of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium hydroxystearate: Similar in structure but uses sodium instead of potassium.
Calcium stearate: A calcium salt of stearic acid, used as a lubricant and stabilizer.
Magnesium stearate: A magnesium salt of stearic acid, commonly used in pharmaceuticals as a flow agent.
Uniqueness
Potassium hydroxystearate is unique due to its specific potassium ion, which imparts distinct solubility and reactivity properties compared to its sodium and calcium counterparts. Its effectiveness as a surfactant and emulsifier makes it particularly valuable in cosmetic and industrial applications .
Eigenschaften
CAS-Nummer |
34160-06-0 |
|---|---|
Molekularformel |
C18H35KO3 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
potassium;12-hydroxyoctadecanoate |
InChI |
InChI=1S/C18H36O3.K/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+1/p-1 |
InChI-Schlüssel |
IFQCEOKSFPQHTD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






